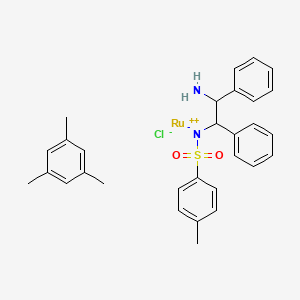
(2-Amino-1,2-diphenylethyl)-(4-methylphenyl)sulfonylazanide;ruthenium(2+);1,3,5-trimethylbenzene;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2-Amino-1,2-diphenylethyl)-(4-methylphenyl)sulfonylazanide;ruthenium(2+);1,3,5-trimethylbenzene;chloride is a complex organometallic compound. It is known for its application as a catalyst in various chemical reactions, particularly in asymmetric transfer hydrogenation of ketones. The presence of ruthenium(2+) in the compound enhances its catalytic properties, making it a valuable compound in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-1,2-diphenylethyl)-(4-methylphenyl)sulfonylazanide;ruthenium(2+);1,3,5-trimethylbenzene;chloride typically involves the coordination of ruthenium(2+) with the ligand (2-Amino-1,2-diphenylethyl)-(4-methylphenyl)sulfonylazanide in the presence of 1,3,5-trimethylbenzene and chloride ions. The reaction is carried out under inert conditions to prevent oxidation of the ruthenium center. The reaction mixture is usually heated to facilitate the coordination process, and the product is purified through crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale coordination reactions in reactors designed to handle organometallic compounds. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency in production.
Analyse Chemischer Reaktionen
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: The ruthenium center can be oxidized to higher oxidation states.
Reduction: The compound can act as a reducing agent in certain reactions.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Ligand exchange reactions are facilitated by the use of coordinating solvents and elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ruthenium center may lead to the formation of higher oxidation state complexes, while reduction may yield lower oxidation state species.
Wissenschaftliche Forschungsanwendungen
The compound has several scientific research applications, including:
Chemistry: Used as a catalyst in asymmetric transfer hydrogenation reactions to produce chiral alcohols.
Biology: Investigated for its potential in biological imaging and as a therapeutic agent due to its metal center.
Medicine: Explored for its anticancer properties, leveraging the cytotoxic effects of ruthenium complexes.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals due to its catalytic efficiency.
Wirkmechanismus
The mechanism by which the compound exerts its effects involves the coordination of the ruthenium center with substrates, facilitating various chemical transformations. The molecular targets include carbonyl compounds in hydrogenation reactions, where the ruthenium center activates the substrate for reduction. The pathways involved include the transfer of hydrogen atoms from a donor molecule to the substrate, mediated by the ruthenium complex.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Amino-1,2-diphenylethyl)-(4-methylphenyl)sulfonylazanide;iridium(2+);1,3,5-trimethylbenzene;chloride
- (2-Amino-1,2-diphenylethyl)-(4-methylphenyl)sulfonylazanide;palladium(2+);1,3,5-trimethylbenzene;chloride
Uniqueness
The uniqueness of (2-Amino-1,2-diphenylethyl)-(4-methylphenyl)sulfonylazanide;ruthenium(2+);1,3,5-trimethylbenzene;chloride lies in its high catalytic efficiency and selectivity in asymmetric transfer hydrogenation reactions. The presence of ruthenium(2+) enhances its stability and reactivity compared to similar compounds with different metal centers.
Eigenschaften
Molekularformel |
C30H33ClN2O2RuS |
|---|---|
Molekulargewicht |
622.2 g/mol |
IUPAC-Name |
(2-amino-1,2-diphenylethyl)-(4-methylphenyl)sulfonylazanide;ruthenium(2+);1,3,5-trimethylbenzene;chloride |
InChI |
InChI=1S/C21H21N2O2S.C9H12.ClH.Ru/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-7-4-8(2)6-9(3)5-7;;/h2-15,20-21H,22H2,1H3;4-6H,1-3H3;1H;/q-1;;;+2/p-1 |
InChI-Schlüssel |
XBNBOGZUDCYNOJ-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)N.CC1=CC(=CC(=C1)C)C.[Cl-].[Ru+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{(Z)-1-[(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)(methyl)amino]ethylidene}-4-methoxybenzenaminium iodide](/img/structure/B12509744.png)
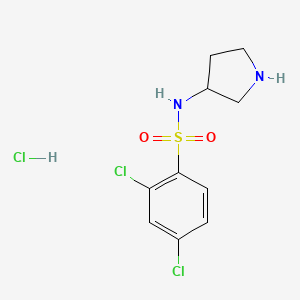
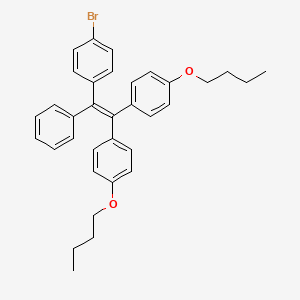
![4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diylbis(thiophene-5,2-diyl))bis(N,N-diphenylaniline)](/img/structure/B12509773.png)
![4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline)](/img/structure/B12509776.png)

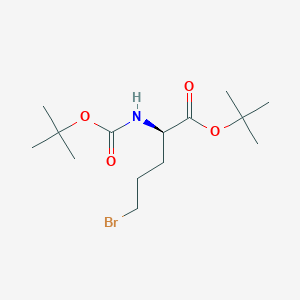
![(4S,4'S)-2,2'-(Oxydi-2,1-phenylene)bis[4,5-dihydro-4-phenyloxazole]](/img/structure/B12509784.png)
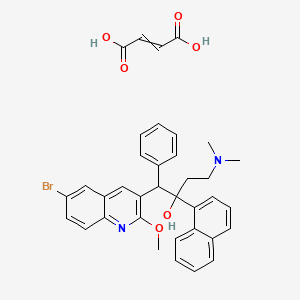
![4-(Dimethylamino)benzo[d]thiazole-2-carbonitrile](/img/structure/B12509800.png)
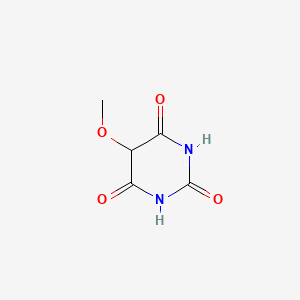
![2-[3-Hydroxy-5-[2-(4-hydroxyphenyl)vinyl]phenoxy]-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol](/img/structure/B12509806.png)


